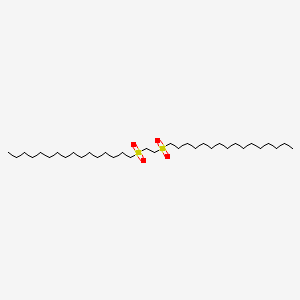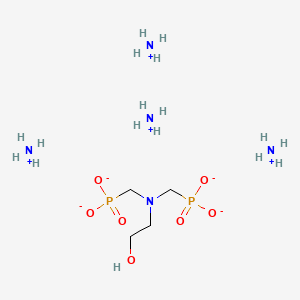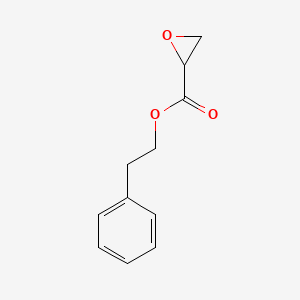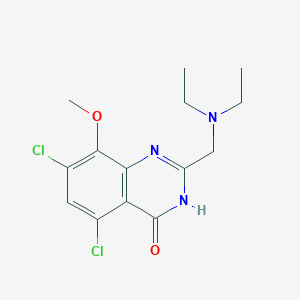
Medroxy Progesterone-d6 17-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Medroxy Progesterone-d6 17-Acetate is a synthetic steroidal hormone and a deuterated analog of medroxyprogesterone acetate. It is commonly used in analytical research to facilitate the precise quantification of the non-deuterated compound in biological matrices . This compound is a stable isotope-labeled version of medroxyprogesterone acetate, which is widely used as a contraceptive agent and in hormone replacement therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Medroxy Progesterone-d6 17-Acetate involves the incorporation of deuterium atoms into the medroxyprogesterone acetate molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions often involve the use of methanol as a solvent and the preparation of stock solutions at specific concentrations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Medroxy Progesterone-d6 17-Acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Medroxy Progesterone-d6 17-Acetate has a wide range of scientific research applications, including:
Mécanisme D'action
Medroxy Progesterone-d6 17-Acetate exerts its effects by mimicking the action of natural progesterone. It binds to progesterone receptors in target tissues, leading to the transformation of the endometrium from a proliferative to a secretory state . This mechanism is crucial for its use as a contraceptive agent and in hormone replacement therapy. The compound also shows affinity for androgen and glucocorticoid receptors, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Medroxyprogesterone Acetate: The non-deuterated version of Medroxy Progesterone-d6 17-Acetate, widely used in contraceptive and hormone replacement therapies.
Hydroxyprogesterone Caproate: Another synthetic progestin used in the prevention of preterm birth.
Chlormadinone Acetate: A synthetic progestin used in oral contraceptives.
Megestrol Acetate: A synthetic progestin used in the treatment of anorexia and cachexia.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise quantification and differentiation from the non-deuterated compound in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research .
Propriétés
Formule moléculaire |
C24H34O4 |
|---|---|
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1/i1D3,3D3 |
Clé InChI |
PSGAAPLEWMOORI-MXVDHLRLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)CC4)C |
SMILES canonique |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13788805.png)

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)
![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)





![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)

![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)

